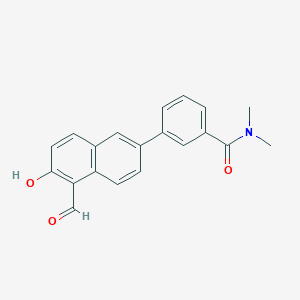
3-(5-Formyl-6-hydroxy-2-naphthalenyl)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is also known by other identifiers such as SCHEMBL12674915 and CHEMBL3665044 . This compound has been studied for its potential inhibitory effects on certain biological pathways, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthetic routes and reaction conditions for US8614253, 29-19 involve the use of specific reagents and catalysts to achieve the desired molecular structure. The preparation methods typically include the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of reactions involving aromatic compounds and amines.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure. This may involve reactions such as bromination, formylation, and hydroxylation.
Purification and Isolation: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
US8614253, 29-19 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
US8614253, 29-19 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving synthetic organic chemistry and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to protein misfolding and stress responses.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of US8614253, 29-19 involves its interaction with specific molecular targets. One of the primary targets is IRE-1α, a key player in the unfolded protein response pathway. By inhibiting IRE-1α, the compound can modulate the cellular response to stress and protein misfolding . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and thereby affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
US8614253, 29-19 can be compared with other similar compounds, such as:
US9241942, 29-19: Another compound with similar inhibitory effects on IRE-1α.
US9493435, 167: A related compound with similar structural features and biological activity.
The uniqueness of US8614253, 29-19 lies in its specific molecular structure, which allows for effective inhibition of IRE-1α with minimal off-target effects. This makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H17NO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-(5-formyl-6-hydroxynaphthalen-2-yl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H17NO3/c1-21(2)20(24)16-5-3-4-13(11-16)14-6-8-17-15(10-14)7-9-19(23)18(17)12-22/h3-12,23H,1-2H3 |
Clé InChI |
NWWPDKVVFKCCIV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=C(C=C3)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



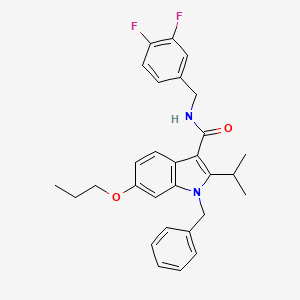
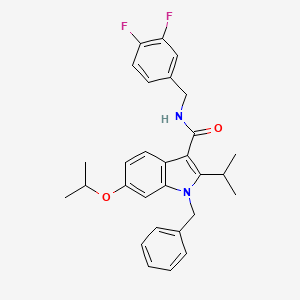
![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)

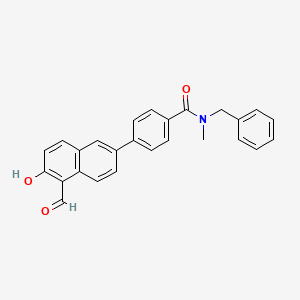

![(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid](/img/structure/B10836734.png)
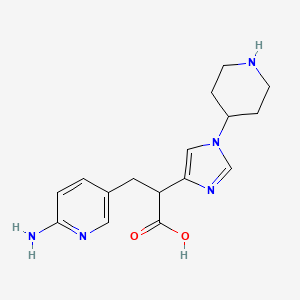
![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
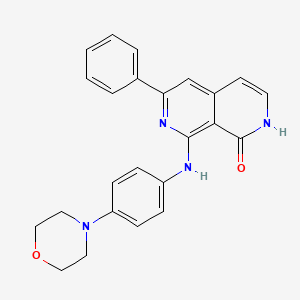
![4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde](/img/structure/B10836784.png)
![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)